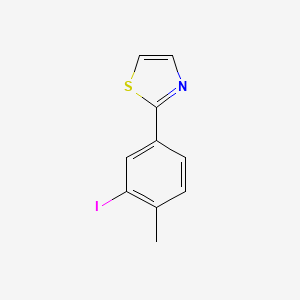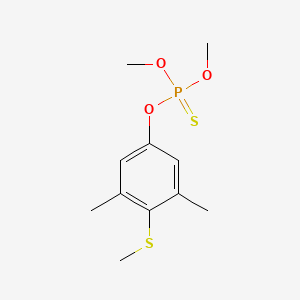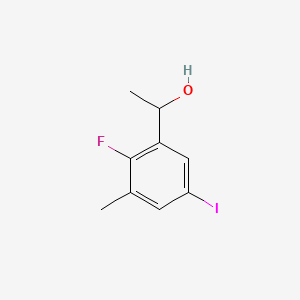
1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol is an organic compound characterized by the presence of a fluoro, iodo, and methyl group attached to a benzene ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the halogenation of 3-methylphenol to introduce the fluoro and iodo substituents, followed by the reduction of the resulting compound to form the ethanol moiety. The reaction conditions typically involve the use of halogenating agents such as iodine and fluorine sources, along with reducing agents like lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen substituents or to convert the ethanol group to an alkane.
Substitution: The fluoro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 1-(2-Fluoro-5-iodo-3-methylphenyl)acetaldehyde or 1-(2-Fluoro-5-iodo-3-methylphenyl)acetic acid.
Reduction: Formation of 1-(2-Fluoro-5-iodo-3-methylphenyl)ethane.
Substitution: Formation of 1-(2-Azido-5-iodo-3-methylphenyl)ethanol or 1-(2-Cyano-5-iodo-3-methylphenyl)ethanol.
Scientific Research Applications
1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluoro and iodo groups can enhance the compound’s binding affinity and specificity for certain biological targets. The ethanol moiety may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol can be compared with other similar compounds, such as:
1-(2-Fluoro-3-iodo-5-methylphenyl)ethanol: Differing in the position of the fluoro and iodo groups.
1-(2-Fluoro-5-iodo-4-methylphenyl)ethanol: Differing in the position of the methyl group.
1-(2-Fluoro-5-iodo-3-methylphenyl)propanol: Differing in the length of the carbon chain attached to the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H10FIO |
|---|---|
Molecular Weight |
280.08 g/mol |
IUPAC Name |
1-(2-fluoro-5-iodo-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10FIO/c1-5-3-7(11)4-8(6(2)12)9(5)10/h3-4,6,12H,1-2H3 |
InChI Key |
BCQLLHHRRMBONW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(C)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


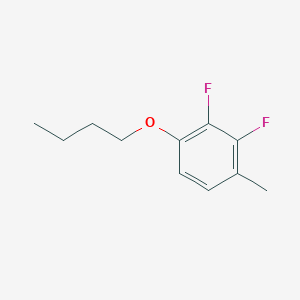
![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)
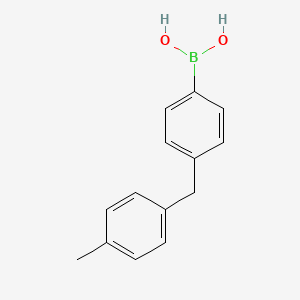
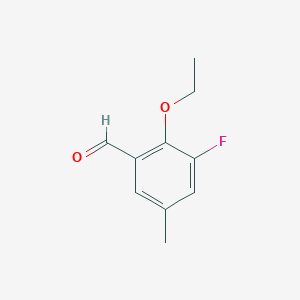

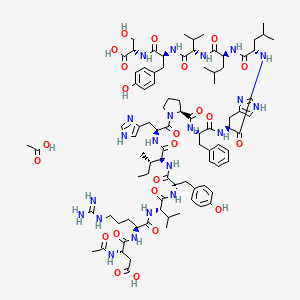
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14760478.png)
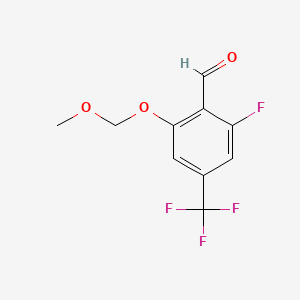

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14760491.png)
